

Application of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) in Glycan Analysis

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Compound of Interest

Compound Name: 1,3,6-Naphthalenetrisulfonic acid,
7-amino-

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical quality attribute of many biopharmaceutical products, influencing their efficacy, stability, and immunogenicity. Comprehensive analysis of glycan structures is therefore a regulatory requirement and a crucial aspect of drug development. 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a fluorescent labeling reagent that facilitates the sensitive detection and high-resolution separation of glycans. Its high negative charge enhances electrophoretic separation, making it a valuable tool for glycan analysis by capillary electrophoresis (CE) and other techniques.^{[1][2]} These application notes provide detailed protocols for the use of ANTS in glycan analysis, with a focus on N-glycans released from glycoproteins.

Principle of ANTS Labeling

ANTS labels glycans at their reducing end through a process called reductive amination. The primary amine group of ANTS reacts with the open-ring aldehyde form of the glycan to form a Schiff base. This intermediate is then stabilized by reduction with a reducing agent, such as sodium cyanoborohydride (NaCNBH_3), to form a stable secondary amine linkage.^{[2][3]}

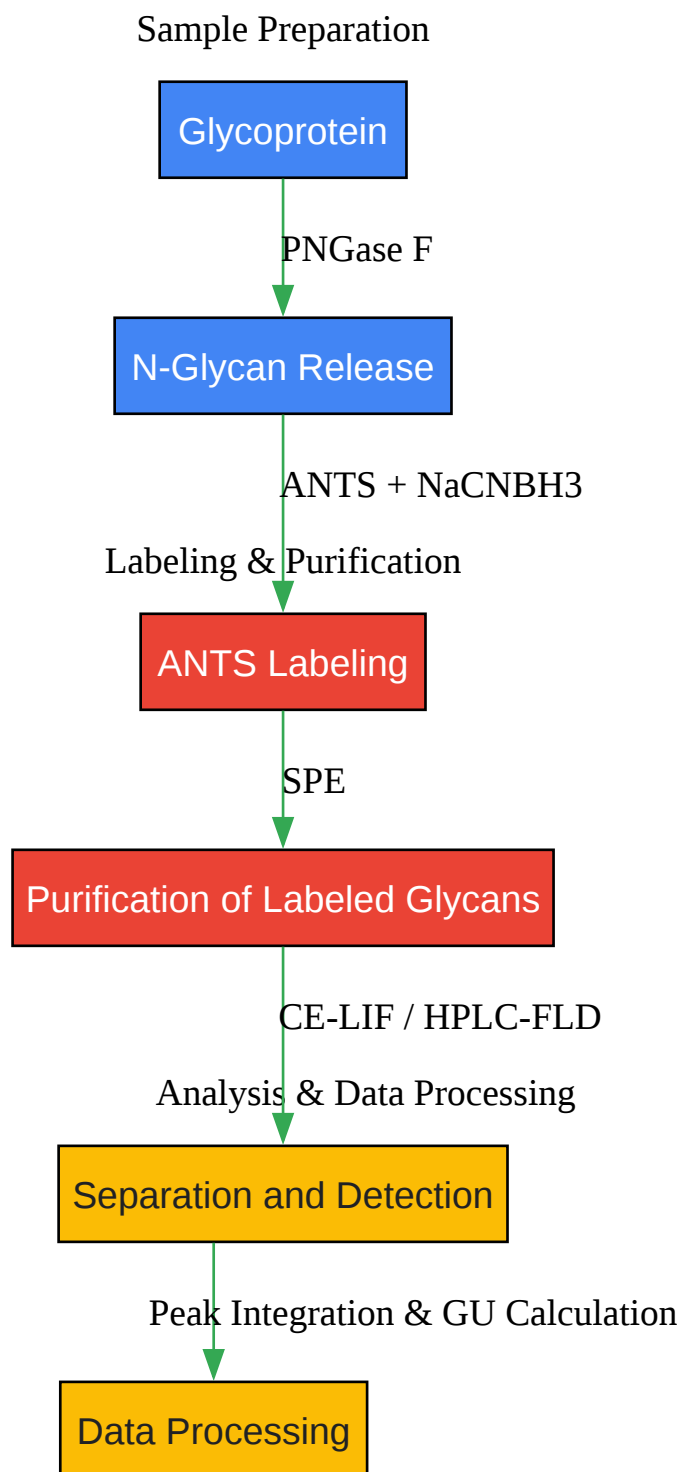
Applications in Glycan Analysis

The primary application of ANTS is in the fluorescent labeling of glycans for subsequent separation and analysis. The highly charged and fluorescent nature of the ANTS tag enables:

- **High-Resolution Separation:** The three sulfonic acid groups on ANTS impart a significant negative charge, allowing for excellent separation of labeled glycans by capillary electrophoresis (CE) based on their charge-to-size ratio.[\[1\]](#)
- **Sensitive Detection:** The naphthalenic structure of ANTS provides a strong fluorescent signal, enabling the detection of low quantities of glycans using laser-induced fluorescence (LIF) detection.
- **Quantitative Analysis:** By integrating the peak areas from the electropherogram or chromatogram, the relative abundance of different glycan structures in a sample can be determined.
- **Structural Elucidation:** When combined with exoglycosidase digestion and comparison to a glucose unit (GU) database, ANTS labeling can aid in the structural characterization of glycans.[\[4\]](#)

Experimental Workflow for N-Glycan Analysis using ANTS

The overall workflow for N-glycan analysis using ANTS labeling involves several key steps: glycan release from the glycoprotein, labeling with ANTS, purification of the labeled glycans, and finally, analysis by an appropriate separation technique.



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General workflow for N-glycan analysis using ANTS.

Detailed Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Materials:

- Glycoprotein sample (10-100 µg)
- Denaturation solution (e.g., 5% SDS, 1M 2-mercaptoethanol)
- NP-40 (10% solution)
- N-Glycanase buffer (e.g., 5x PBS)
- Peptide-N-Glycosidase F (PNGase F)
- Water, HPLC grade

Procedure:

- Denaturation: In a microcentrifuge tube, dissolve 10-100 µg of the glycoprotein in HPLC-grade water. Add the denaturation solution and incubate at 100°C for 10 minutes.
- Enzymatic Digestion:
 - Allow the sample to cool to room temperature.
 - Add NP-40 solution to sequester the SDS.
 - Add N-Glycanase buffer.
 - Add PNGase F (typically 1-5 units per 100 µg of glycoprotein).
 - Incubate the reaction mixture at 37°C for 16-24 hours.

- **Glycan Isolation:** The released glycans can be separated from the protein backbone using several methods, including ethanol precipitation of the protein or solid-phase extraction (SPE) with a C18 cartridge. For SPE, the protein will be retained on the column, and the glycans will be in the flow-through.
- **Drying:** Dry the collected glycans completely using a vacuum centrifuge.

Protocol 2: ANTS Labeling of Released N-Glycans

This protocol details the reductive amination reaction to label the released N-glycans with ANTS.

Materials:

- Dried N-glycan sample
- ANTS labeling solution: 0.1 M ANTS in 15% acetic acid (v/v) in water.
- Sodium cyanoborohydride (NaCNBH_3) solution: 1 M in DMSO.
- Water, HPLC grade

Procedure:

- **Reconstitution:** Redissolve the dried glycan sample in 5 μL of the ANTS labeling solution.[3]
- **Addition of Reducing Agent:** Add 5 μL of the 1 M sodium cyanoborohydride solution to the glycan-ANTS mixture.[3]
- **Incubation:** Vortex the mixture gently and incubate at 37°C for 16 hours in the dark.[3]

Protocol 3: Purification of ANTS-Labeled N-Glycans

Excess ANTS and other reaction components must be removed before analysis. Solid-phase extraction (SPE) is a common method for purification.

Materials:

- C18 SPE cartridge

- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), 0.1% in water
- Elution solution: 20-50% ACN in 0.1% FA

Procedure:

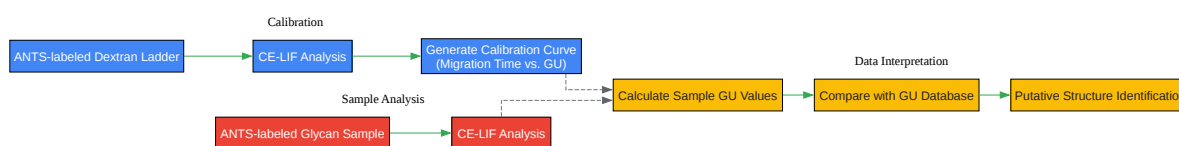
- Cartridge Equilibration:
 - Activate the C18 SPE cartridge by washing with 100% ACN.
 - Equilibrate the cartridge with 0.1% FA in water.
- Sample Loading: Dilute the ANTS labeling reaction mixture with water and load it onto the equilibrated C18 cartridge.
- Washing: Wash the cartridge with 0.1% FA in water to remove excess ANTS and salts. The labeled glycans will be retained on the column.
- Elution: Elute the ANTS-labeled glycans from the cartridge using the elution solution (e.g., 20% ACN, 0.1% FA).^[3]
- Drying: Dry the eluted sample in a vacuum centrifuge.
- Reconstitution: Reconstitute the dried, purified ANTS-labeled glycans in an appropriate volume of water or CE running buffer for analysis.

Data Presentation and Analysis

The analysis of ANTS-labeled glycans by CE-LIF or HPLC-FLD generates a profile where each peak corresponds to a different glycan structure. The data can be presented in tables summarizing the migration time (or retention time), peak area percentage, and calculated Glucose Unit (GU) values.

Glucose Unit (GU) Calculation

GU values are used to normalize migration times, allowing for comparison between different experiments and laboratories. A dextran ladder, which is a mixture of glucose polymers of varying lengths, is labeled with ANTS and run alongside the samples. A calibration curve is generated by plotting the migration time of each dextran peak against its corresponding GU value. The GU values of the sample peaks are then calculated from this curve.



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Workflow for Glucose Unit (GU) calculation and glycan identification.

Quantitative Data Summary

The following tables provide examples of quantitative data obtained from the analysis of ANTS-labeled N-glycans from a therapeutic monoclonal antibody (mAb).

Table 1: Relative Peak Area Percentages of Major N-Glycans from a Therapeutic mAb

Peak ID	Glycan Structure	Relative Peak Area (%)
1	FA2	45.2
2	FA2G1	30.8
3	FA2G2	12.5
4	M5	5.1
5	Others	6.4

Data is representative and may vary depending on the specific mAb and analytical conditions.

Table 2: Glucose Unit (GU) Values for Common N-Glycans Labeled with ANTS

Glycan Structure	Abbreviation	Glucose Unit (GU) Value
Asialo-, agalacto-, biantennary complex N-glycan with core fucose	FA2	7.8
Asialo-, monogalacto-, biantennary complex N-glycan with core fucose	FA2G1	8.5
Asialo-, digalacto-, biantennary complex N-glycan with core fucose	FA2G2	9.2
High-mannose N-glycan with 5 mannose residues	M5	7.1
High-mannose N-glycan with 6 mannose residues	M6	7.9

GU values are approximate and can vary slightly between analytical platforms and laboratories. [\[5\]](#)

Conclusion

The use of 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) for fluorescent labeling is a robust and sensitive method for the analysis of glycans, particularly in the context of biopharmaceutical development. The detailed protocols and data analysis workflows provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique for the characterization and quality control of glycoproteins. The high resolution and quantitative capabilities of ANTS-based glycan analysis contribute significantly to ensuring the safety and efficacy of therapeutic proteins.

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